molecular formula C14H13BrN2O3 B12447867 N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B12447867
M. Wt: 337.17 g/mol
InChI Key: IMTHQSCUBKEMMS-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromopyridine.

    Formation of 4-Methoxyphenoxyacetic Acid: 4-Methoxyphenol is reacted with chloroacetic acid under basic conditions to form 4-methoxyphenoxyacetic acid.

    Amide Formation: The final step involves the coupling of 5-bromopyridine with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis would yield 4-methoxyphenoxyacetic acid and the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromopyridin-2-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(5-bromopyridin-2-yl)-2-(4-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the specific combination of the bromopyridine and methoxyphenoxy moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H13BrN2O3/c1-19-11-3-5-12(6-4-11)20-9-14(18)17-13-7-2-10(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18)

InChI Key

IMTHQSCUBKEMMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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